molecular formula C6H14O2S2 B014324 Pentyl methanethiosulfonate CAS No. 4212-64-0

Pentyl methanethiosulfonate

Cat. No.: B014324
CAS No.: 4212-64-0
M. Wt: 182.3 g/mol
InChI Key: NLAGODKDWMVHDO-UHFFFAOYSA-N
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Description

1-Methylsulfonylsulfanylpentane is an organic compound with the molecular formula C6H14O2S3

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfonylsulfanylpentane can be synthesized through several methods. One common approach involves the reaction of pentane-1-thiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Methylsulfonylsulfanylpentane may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonylsulfanylpentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pentane derivatives.

Scientific Research Applications

1-Methylsulfonylsulfanylpentane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methylsulfonylsulfanylpentane involves its interaction with various molecular targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

    Methanesulfonylmethane: Another sulfur-containing compound with similar chemical properties.

    Pentane-1-thiol: A precursor in the synthesis of 1-Methylsulfonylsulfanylpentane.

    Sulfoxides and Sulfones: Oxidized derivatives of 1-Methylsulfonylsulfanylpentane.

Uniqueness: 1-Methylsulfonylsulfanylpentane is unique due to its specific combination of a pentane backbone with both sulfonyl and sulfanyl groups

Properties

IUPAC Name

1-methylsulfonylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAGODKDWMVHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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